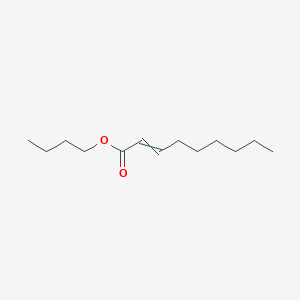
Butyl non-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl non-2-enoate is an organic compound that belongs to the family of esters. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound is formed by the esterification of butanol and non-2-enoic acid.
準備方法
Synthetic Routes and Reaction Conditions
Butyl non-2-enoate can be synthesized through the esterification of butanol with non-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Butanol+Non-2-enoic acidAcid catalystButyl non-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using flow reactors. This method enhances the efficiency and yield of the esterification reaction. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Butyl non-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and non-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and non-2-enoic acid.
Reduction: Butanol and non-2-enol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Butyl non-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of butyl non-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes. The ester bond in this compound can be hydrolyzed by esterases, releasing butanol and non-2-enoic acid, which can further participate in various biochemical pathways.
類似化合物との比較
Butyl non-2-enoate can be compared with other similar compounds such as:
Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used in polymer production.
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent in the paint and coating industry.
Butyl butyrate: Similar in structure but derived from butyric acid, used in flavor and fragrance applications.
This compound is unique due to its specific structure and the presence of a double bond in the non-2-enoic acid moiety, which imparts distinct chemical and physical properties.
特性
CAS番号 |
98411-64-4 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
butyl non-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h10-11H,3-9,12H2,1-2H3 |
InChIキー |
HBFOVXQGANUMIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
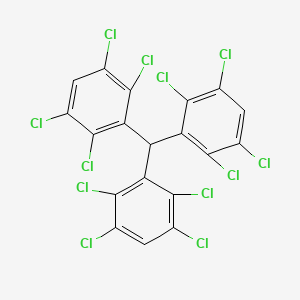
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
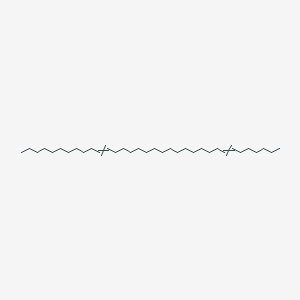
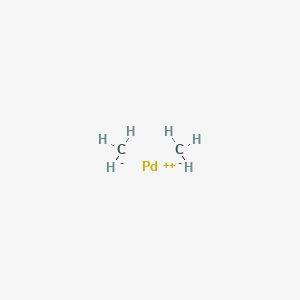
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
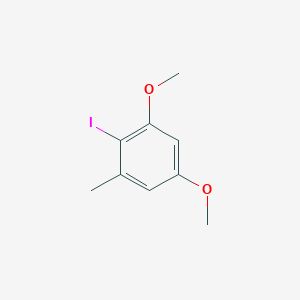
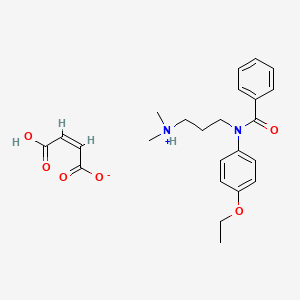
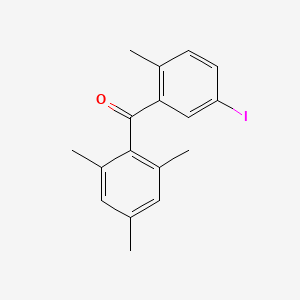
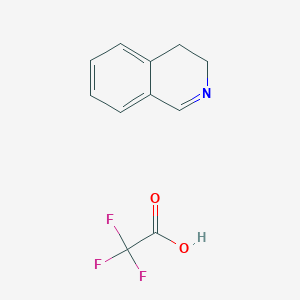
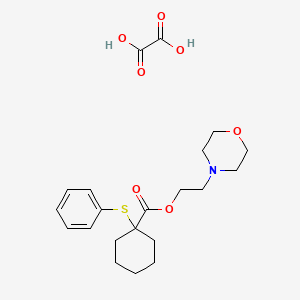
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
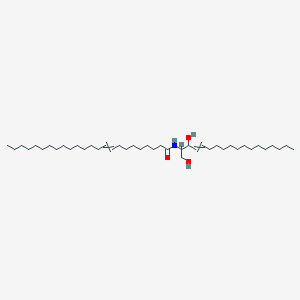
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
